molecular formula C21H16ClFN2O5S B14979156 2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14979156
M. Wt: 462.9 g/mol
InChI Key: BFOXZZUGIVNATQ-UHFFFAOYSA-N
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Description

2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors, such as 2-chloro-4-fluorobenzaldehyde and 4-methylbenzenesulfonamide, under basic conditions.

    Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final coupling: The final step involves coupling the intermediate with 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: Similar structure but with an amide group instead of an ester.

    2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-methyl ester: Similar structure but with a methyl ester group.

Uniqueness

The unique combination of functional groups in 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16ClFN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

(2-acetyl-4-fluorophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16ClFN2O5S/c1-12-3-5-14(6-4-12)11-31(28,29)21-24-10-17(22)19(25-21)20(27)30-18-8-7-15(23)9-16(18)13(2)26/h3-10H,11H2,1-2H3

InChI Key

BFOXZZUGIVNATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)F)C(=O)C)Cl

Origin of Product

United States

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